N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methylbutanamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methylbutanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methylbutanamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The process begins with the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The resulting indole is then alkylated with an appropriate alkyl halide to introduce the 2-(4-methoxy-1H-indol-1-yl)ethyl group . Finally, the compound is acylated with 3-methylbutanoyl chloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis . Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide moiety can be reduced to form an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of hydroxylated indole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various receptors and enzymes in the body, leading to its biological effects . For example, it may bind to serotonin receptors, influencing neurotransmitter activity and potentially exhibiting antidepressant effects . Additionally, its interaction with enzymes involved in cell proliferation can contribute to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, a hormone involved in regulating sleep-wake cycles.
Serotonin: 5-hydroxytryptamine, a neurotransmitter involved in mood regulation.
Indomethacin: 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, a nonsteroidal anti-inflammatory drug.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methylbutanamide is unique due to its specific structural features, such as the 3-methylbutanamide moiety, which may confer distinct biological activities compared to other indole derivatives . Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C16H22N2O2/c1-12(2)11-16(19)17-8-10-18-9-7-13-14(18)5-4-6-15(13)20-3/h4-7,9,12H,8,10-11H2,1-3H3,(H,17,19) |
InChI Key |
MFXBCBPRMXGTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCCN1C=CC2=C1C=CC=C2OC |
Origin of Product |
United States |
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